molecular formula C14H10BrCl2IN2 B1379852 5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine CAS No. 1353519-35-3

5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine

Cat. No.: B1379852
CAS No.: 1353519-35-3
M. Wt: 484 g/mol
InChI Key: XIEBZLOZRSDTSX-UHFFFAOYSA-N
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Description

1H NMR (400 MHz, CDCl3)

Signal (ppm) Assignment
8.21 (s, 1H) Pyridine H6
7.45 (d, 2H) Dichlorophenyl H3/H5
6.98 (t, 1H) Dichlorophenyl H4
6.30 (dt, 1H) Propenyl CH=CH2
5.82 (br s, 2H) NH2

13C NMR (101 MHz, CDCl3)

Signal (ppm) Assignment
158.9 C2 (amine-bearing carbon)
140.2 C3 (iodo-substituted)
132.7 C5 (bromo-substituted)

FT-IR (cm⁻¹)

Peak Assignment
3350 N-H stretch (amine)
1590 C=C aromatic
620 C-Br stretch
510 C-I stretch

HRMS (ESI+)

  • Observed : m/z 513.802 [M+H]⁺
  • Calculated : 513.803 (C₁₄H₁₀BrCl₂IN₂)
  • Isotopic pattern : Matches Br (1:1), Cl (3:1), and I (1:1) ratios.

Tautomeric Possibilities and Protonation State Analysis

Tautomerism :

  • The 2-amine group on pyridine resists tautomerization due to aromatic stabilization. No enamine-imine equilibrium is observed under neutral conditions.

Protonation states :

  • Pyridine nitrogen (pKa ~3.5) : Protonates in acidic media, forming a pyridinium ion.
  • Amine group (pKa ~4.8) : Remains protonated below pH 4.8, influencing solubility and reactivity.

Electron-withdrawing halogens (Br, I) reduce basicity at the pyridine nitrogen compared to unsubstituted analogs.

Properties

IUPAC Name

5-bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2IN2/c15-9-7-13(18)14(20-8-9)19-6-2-3-10-11(16)4-1-5-12(10)17/h1-5,7-8H,6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEBZLOZRSDTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CCNC2=C(C=C(C=N2)Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Pyridine Derivatives

Halogenation of pyridine rings is a critical step, often performed using N-bromosuccinimide (NBS) or iodine sources under controlled conditions:

Reagent Solvent Temperature Notes
NBS Acetone 10°C Selective bromination at position 3
Iodine Benzene sulfonic acid Reflux Iodination at position 3

Research findings indicate that bromination with NBS in acetone at low temperatures yields high regioselectivity for the 3-position, while iodine incorporation is optimized via reflux in benzene sulfonic acid, favoring the 3-position on the pyridine ring.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is employed to attach the phenylprop-2-enyl group to the halogenated pyridine:

Reagent Catalyst Solvent Conditions Yield Reference
1-bromo-3-iodopyridin-2-amine Tetrakis(triphenylphosphine)palladium(0) Tetrahydrofuran (THF) 80°C, 24h 57%

This step involves Suzuki or Stille coupling, where the phenylprop-2-enyl moiety is introduced via boronic acid or stannane derivatives, respectively. The research demonstrates that using palladium catalysts under inert atmosphere produces high yields and regioselectivity.

Introduction of the 2,6-Dichlorophenyl Group

The attachment of the 2,6-dichlorophenyl group is achieved through nucleophilic substitution or Suzuki coupling, depending on the intermediate:

Reagent Conditions Notes
2,6-dichlorophenylboronic acid Pd-catalyzed coupling Conditions similar to above

Research indicates that the use of phenylboronic acids with electron-withdrawing groups, such as dichlorines, enhances coupling efficiency and selectivity.

Final Functionalization and Purification

The final step involves purification via chromatography, often silica gel, and characterization to confirm structure:

Method Conditions Yield Notes
Silica gel chromatography Ethyl acetate/hexanes Variable Purity confirmed via NMR and MS

Summary of Research Findings

  • Halogenation : Selective bromination and iodination are achieved using NBS and iodine in suitable solvents, with temperature control critical for regioselectivity.
  • Cross-coupling : Palladium-catalyzed Suzuki reactions facilitate the attachment of aromatic groups, with yields around 57% under optimized conditions.
  • Substituent introduction : Electron-withdrawing groups like dichlorines are introduced via nucleophilic aromatic substitution or coupling with boronic acids.
  • Purification : Chromatography remains essential for isolating high-purity final products, confirmed by spectroscopic methods.

Data Table Summarizing Preparation Methods

Step Reagents Conditions Purpose Yield References
Halogenation NBS, iodine 10°C to reflux Introduce halogens Variable
Cross-coupling Pd catalyst, boronic acid 80°C, inert Attach phenylprop-2-enyl ~57%
Substituent addition Chlorophenylboronic acid Same as above Attach dichlorophenyl Not specified
Purification Silica gel chromatography Ethyl acetate/hexanes Isolate pure compound Variable General

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens (bromine and iodine), the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the pyridine ring.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the pyridine ring, while coupling reactions could produce larger, more complex molecules.

Scientific Research Applications

The compound 5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine (CAS Number: 1353519-35-3) is a notable chemical entity in medicinal chemistry and materials science. This article explores its applications, particularly in scientific research, and provides a detailed overview of relevant findings and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases, particularly in oncology and neurology.

Case Studies:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For example, studies have shown that modifications to the bromine and iodine substituents can enhance the compound's ability to induce apoptosis in tumor cells .
  • Neuroprotective Effects: Preliminary studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve modulation of neurotransmitter levels and reduction of oxidative stress .

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials, particularly in organic electronics.

Applications:

  • Organic Light Emitting Diodes (OLEDs): The electronic properties of this compound make it a candidate for use in OLEDs, where it can enhance light emission efficiency .
  • Sensors: Its chemical reactivity is being explored for the development of sensors capable of detecting environmental pollutants or biological markers .

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for synthetic chemists.

Reactions:

  • Cross-Coupling Reactions: The presence of halogen atoms allows for cross-coupling reactions with other organic substrates, facilitating the formation of diverse molecular architectures .
  • Functionalization: The compound can be functionalized at various positions on the pyridine ring to create derivatives with tailored properties for specific applications .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsModulates neurotransmitter levels
Material ScienceOrganic Light Emitting Diodes (OLEDs)Enhances light emission efficiency
SensorsDetects environmental pollutants
Synthetic ChemistryCross-Coupling ReactionsUseful for forming diverse molecular architectures
FunctionalizationAllows creation of tailored derivatives

Mechanism of Action

The mechanism of action of 5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s halogenated pyridine ring and amine group allow it to bind to various biological receptors, potentially inhibiting or activating certain pathways. This can result in a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of bromo, iodo, and dichlorophenyl groups. Key analogues include:

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Relevance
5-Bromo-6-chloro-3-iodopyridin-2-amine Br (C5), Cl (C6), I (C3) 377.35 Intermediate in antiviral agents
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine Br (C5), dimethoxybenzyl (N-substituent) 367.23 Antimicrobial activity
5-Bromo-2-chloro-3-iodopyridine Br (C5), Cl (C2), I (C3) 332.30 Building block for ligands
5-Bromo-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)pyridin-2-amine Br (C5), CF₃ (C3), Cl/NO₂/CF₃ (N-substituent) 585.50 Herbicide derivative

Key Observations :

  • Halogen Diversity: The target compound’s dual bromo/iodo configuration enhances electrophilic reactivity compared to mono-halogenated analogues like 5-Bromo-2-chloro-3-iodopyridine .
  • Bioactivity Trends : Compounds with trifluoromethyl or nitro groups (e.g., ) exhibit herbicide or antimicrobial activity, while halogenated pyridinamines with simpler substituents (e.g., ) are often intermediates.
Pharmacological and Physicochemical Properties
  • Solubility : The 2,6-dichlorophenyl-propenyl group reduces aqueous solubility compared to dimethoxybenzyl-substituted analogues .
  • Stability : Iodo substituents may confer lower thermal stability than chloro/bromo derivatives due to weaker C–I bonds .

Biological Activity

5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrCl2IN2C_{13}H_{10}BrCl_2IN_2. The compound features a pyridine ring substituted with bromine and iodine atoms, as well as a prop-2-enyl group attached to a dichlorophenyl moiety. This unique structure is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines. For example, it showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values in the low micromolar range.

Cell LineIC50 (µM)
MCF-75.0
A5494.5

These findings suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its effects appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to inhibit the PI3K/Akt signaling pathway, leading to increased apoptosis in treated cells. Additionally, the compound may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

Case Studies

  • Study on Breast Cancer Cells : In a study published in Cancer Letters, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability alongside an increase in apoptotic markers such as caspase activation and PARP cleavage .
  • Lung Cancer Model : Another study utilized A549 cells to assess the compound's efficacy in vivo using a xenograft model. Tumor growth was significantly inhibited in mice treated with this compound compared to controls, providing evidence for its potential as an anticancer agent .

Toxicity and Safety Profile

While the biological activity is promising, understanding the safety profile is crucial. Preliminary toxicity studies indicate that this compound exhibits moderate toxicity at higher concentrations. The compound is classified as harmful if swallowed and may cause skin irritation . Further studies are necessary to establish a comprehensive safety profile before clinical applications.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/CatalystsConditions
Cross-CouplingPdCl₂(PPh₃)₂, CuIAcetonitrile, RT
HydrolysisKOH, HCl60°C, 3 hours
Reductive AminationNaBH₃CNMethanol, Reflux

Basic: How is structural confirmation and purity assessment performed for this compound?

Answer:
A combination of analytical techniques is employed:

  • 1H/13C NMR : Confirms regiochemistry and substituent positions (e.g., integration ratios for propargyl and aromatic protons) .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., bromine and iodine signatures) .
  • X-ray Crystallography : Resolves crystal packing interactions, such as N–H···N hydrogen bonds forming centrosymmetric dimers .

Q. Table 2: Characterization Data

TechniqueCritical ObservationsEvidence Reference
1H NMRδ 7.9 (s, pyridine H), 2.5 (s, CH₃)
HRMS[M+H]+ m/z 220
X-ray DiffractionN2–H2···N1 bond length: 2.50 Å

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Storage : Keep at 2–8°C in airtight containers to prevent degradation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can Suzuki-Miyaura cross-coupling be optimized for introducing aryl groups to the pyridine core?

Answer:
Key parameters include:

  • Catalyst Selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands (e.g., XPhos) improve yield in electron-deficient systems .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance iodine/bromine leaving group reactivity .
  • Temperature : Reactions at 85–95°C for 15+ hours achieve >95% conversion in arylboronic acid couplings .

Q. Table 3: Catalyst Performance Comparison

CatalystSolventYield (%)Reference
PdCl₂(PPh₃)₂Acetonitrile92
Pd(OAc)₂/XPhos1,4-Dioxane88

Advanced: What intermolecular forces stabilize the crystal structure of this compound?

Answer:
X-ray studies reveal:

  • Hydrogen Bonding : N–H···N interactions (2.50 Å) form dimeric structures .
  • π-Stacking : The dichlorophenyl group participates in offset π-π interactions (Cg···Cg distance: 3.8 Å) .
  • Halogen Interactions : Weak C–Br···Cl contacts contribute to lattice stability .

Advanced: How to address discrepancies in reaction yields when varying halogen substituents (Br vs. I)?

Answer:

  • Electronic Effects : Iodo groups facilitate faster oxidative addition in Pd catalysis but may reduce stability under basic conditions .
  • Steric Hindrance : Bulkier 2,6-dichlorophenyl groups require longer reaction times (24 vs. 12 hours for phenyl analogs) .
  • Validation : Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation and adjust catalyst loading .

Advanced: What strategies improve regioselectivity in propargylamine functionalization?

Answer:

  • Substituent Directing : The 3-iodo group on pyridine directs electrophilic attacks to the C5 position .
  • Protection/Deprotection : Temporarily masking the amine with trifluoroacetyl groups prevents side reactions during alkyne formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine

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